N'-((1H-Indol-3-yl)methylene)-2,4-dihydroxybenzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and indole-3-carbaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a nitrophenyl group instead of an indole group.
2,4-dihydroxy-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide: Similar structure but with a methyl group on the indole ring.
Uniqueness
2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is unique due to its specific indole moiety, which imparts distinct biological activities and potential therapeutic applications . The presence of both hydroxyl and hydrazone functional groups enhances its reactivity and versatility in chemical synthesis .
Properties
CAS No. |
325807-44-1 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H13N3O3/c20-11-5-6-13(15(21)7-11)16(22)19-18-9-10-8-17-14-4-2-1-3-12(10)14/h1-9,17,20-21H,(H,19,22)/b18-9+ |
InChI Key |
ZNSQKCGIRWNJBM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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